N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-8(14)12-9-6-10(2,3)13-11(4,5)7-9/h9,13H,6-7H2,1-5H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXYQAREJSKQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC(NC(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068263 | |

| Record name | Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40908-37-0 | |

| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40908-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040908370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40908-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TYE6UMH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide

Introduction: Unveiling a Key Synthetic Intermediate

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide, also known as 4-acetamido-2,2,6,6-tetramethylpiperidine, is a crucial intermediate in the synthesis of a wide range of valuable chemical compounds.[1] Its sterically hindered piperidine backbone makes it a foundational building block for Hindered Amine Light Stabilizers (HALS), which are essential additives for preventing the photo-oxidative degradation of polymers.[2][3] Furthermore, this compound serves as a precursor to highly sought-after nitroxyl radicals, such as 4-acetamido-TEMPO, which are versatile catalysts and oxidizing agents in organic synthesis.[4][5] This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying chemical principles, a detailed experimental protocol, and the broader significance of this molecule in research and industrial applications.

The Synthetic Pathway: Acetylation of a Hindered Amine

The most prevalent and efficient method for the synthesis of this compound is the N-acetylation of its primary amine precursor, 4-amino-2,2,6,6-tetramethylpiperidine. This reaction involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the amino group.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acetylation of 4-amino-2,2,6,6-tetramethylpiperidine with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of an acetate ion, a good leaving group, and the formation of the protonated amide. A base, which can be another molecule of the starting amine or an added base, then deprotonates the nitrogen, yielding the final this compound product and an acetic acid byproduct.[6][7][8]

Experimental Protocol: A Step-by-Step Guide

This section outlines a reliable and scalable laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Purity |

| 4-Amino-2,2,6,6-tetramethylpiperidine | C₉H₂₀N₂ | 156.27 | 36768-62-4 | ≥98% |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | ≥99% |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | ACS grade |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |

Safety Precautions:

-

4-Amino-2,2,6,6-tetramethylpiperidine: Corrosive and harmful if swallowed. Causes severe skin burns and eye damage.[9][10][11]

-

Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Detailed Synthesis Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 4-amino-2,2,6,6-tetramethylpiperidine in anhydrous diethyl ether.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.

-

Addition of Acetic Anhydride: Add acetic anhydride dropwise to the cooled solution of the amine over a period of 30-60 minutes. An exothermic reaction will occur, and a white precipitate may form. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture again in an ice bath. Slowly add a saturated aqueous solution of potassium carbonate to neutralize the acetic acid formed during the reaction and to deprotonate the product. Be cautious as this may cause gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield a white crystalline solid.

Visualizing the Workflow

Sources

- 1. N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide | C11H22N2O | CID 100241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. 4-乙酰氨-2,2,6,6-四甲基哌啶-1-氧 purum, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 4-アミノ-2,2,6,6-テトラメチルピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

"N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide" physical properties

An In-depth Technical Guide to the Physical Properties of N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide

Introduction

This compound, a key hindered amine derivative, serves as a critical intermediate in synthetic organic chemistry. Its structural significance lies in its role as the precursor to the highly selective oxidizing agent 4-acetamido-TEMPO (AcNH-TEMPO) and the corresponding oxoammonium salt, Bobbitt's salt.[1][2] These reagents are prized for their mild and selective oxidation of alcohols to aldehydes and ketones, offering a metal-free and environmentally conscious alternative to traditional heavy metal-based oxidants.[1][2] Understanding the physical properties of this compound is paramount for its effective handling, storage, and application in both research and industrial settings. This guide provides a comprehensive overview of its key physical characteristics, supported by detailed experimental methodologies for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. This compound is systematically named according to IUPAC nomenclature, and its structure is defined by an acetamido group at the 4-position of a 2,2,6,6-tetramethylpiperidine ring.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 40908-37-0 | [3][4] |

| Molecular Formula | C₁₁H₂₂N₂O | [3][4] |

| Molecular Weight | 198.31 g/mol | [3][4][5] |

| Canonical SMILES | CC(=O)NC1CC(NC(C1)(C)C)(C)C | [3] |

| InChI Key | HVXYQAREJSKQNE-UHFFFAOYSA-N | [3] |

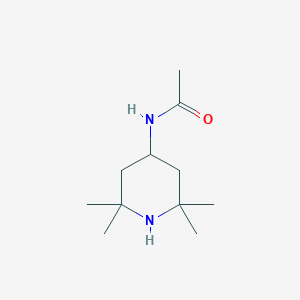

To visually represent the molecule's architecture, a 2D structural diagram is provided below. This visualization is crucial for understanding the steric hindrance around the piperidine nitrogen, a key feature influencing its chemical reactivity and physical properties.

Caption: 2D structure of this compound.

Core Physical Properties

The physical state and behavior of a compound under various conditions are dictated by its inherent physical properties. For this compound, these properties are crucial for its purification, formulation, and reaction setup.

Table 2: Key Physical Properties

| Property | Value | Source |

| Melting Point | 102-104 °C | [4] |

| Boiling Point | 161-163 °C at 7 mmHg | [4] |

| Appearance | White to off-white crystalline powder | |

| XLogP3 | 0.9 | [3] |

| Topological Polar Surface Area | 41.1 Ų | [3] |

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range, as observed for this compound, typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point of this compound is most accurately performed using a digital melting point apparatus. This method offers precise temperature control and clear observation of the phase transition.

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Profile: A rapid heating rate is initially employed to approach the expected melting point, followed by a slower rate (1-2 °C/min) as the temperature nears 102 °C.

-

Observation and Recording: The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The melting range is the interval between these two temperatures.

The causality behind this choice of protocol lies in its ability to provide a sharp, reproducible melting range, which is a critical quality control parameter. The slow heating rate near the melting point ensures thermal equilibrium between the sample and the heating block, leading to an accurate determination.

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point and Volatility

The boiling point of this compound is reported under reduced pressure, indicating that the compound may be susceptible to decomposition at its atmospheric boiling point. Vacuum distillation is, therefore, the preferred method for its purification.

Experimental Protocol: Vacuum Distillation

-

Apparatus: A short-path distillation apparatus is assembled to minimize product loss.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is reduced to approximately 7 mmHg.

-

Heating: The distillation flask is gently heated in an oil bath.

-

Fraction Collection: The fraction that distills between 161-163 °C is collected as the purified product.

The rationale for using vacuum distillation is to lower the boiling point of the compound, thereby avoiding thermal degradation and ensuring the collection of a pure product.

Solubility Profile

Qualitative Solubility Assessment

This compound possesses both polar (amide and amine groups) and non-polar (tetramethylpiperidine ring) functionalities. This amphiphilic character suggests the following solubility trends:

-

Soluble in: Polar aprotic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and some polar protic solvents (e.g., ethanol, methanol).

-

Slightly soluble to insoluble in: Non-polar solvents (e.g., hexanes, diethyl ether) and water.

Experimental Protocol: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture can be gently warmed.

-

Classification: The solubility is classified as soluble, partially soluble, or insoluble.

This protocol provides a practical understanding of the compound's solubility, which is essential for selecting appropriate solvents for reactions and purification.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound. For this compound, NMR, IR, and Mass Spectrometry are key analytical tools. Although detailed spectra are not provided in the initial search results, their expected features can be predicted based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the piperidine ring, the methylene protons, the methine proton at the 4-position, the N-H protons of the amine and amide, and the methyl protons of the acetyl group.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the different carbon environments in the molecule, including the carbonyl carbon of the amide group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present:

-

N-H stretching: Around 3300 cm⁻¹ for the amine and amide groups.

-

C=O stretching: A strong absorption band around 1640 cm⁻¹ for the amide carbonyl group.

-

C-H stretching: In the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 198, corresponding to the molecular weight of this compound.

Synthesis and Precursor Role

This compound is synthesized from commercially available 4-amino-2,2,6,6-tetramethylpiperidine.[1][2] The synthesis involves the acylation of the primary amine with an acetylating agent such as acetic anhydride or acetyl chloride.

This compound's primary significance lies in its role as a precursor to AcNH-TEMPO, a stable nitroxyl radical.[1][2] The oxidation of the secondary amine in the piperidine ring of this compound yields AcNH-TEMPO.

Caption: Synthesis and application pathway of the title compound.

Conclusion

The physical properties of this compound are well-defined, providing a solid foundation for its use in organic synthesis. Its characterization through melting point, boiling point, and spectroscopic analysis confirms its identity and purity. The understanding of these properties, coupled with the described experimental methodologies, enables researchers and drug development professionals to effectively utilize this versatile intermediate in the synthesis of valuable oxidizing agents and other complex molecules.

References

-

PubChem. N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide. [Link]

-

PubMed. Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. [Link]

-

ChemWhat. 4-ACETAMIDO-2,2,6,6-TETRAMETHYLPIPERIDINE CAS#: 40908-37-0. [Link]

-

Wikipedia. 4-Amino-2,2,6,6-tetramethylpiperidine. [Link]

-

ResearchGate. Synthesis of 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-Acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. [Link]

-

Reddit. Just under 200g of 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl, also know as ACT.... [Link]

-

PubChem. Formamide, N,N'-1,6-hexanediylbis(N-(2,2,6,6-tetramethyl-4-piperidinyl)-. [Link]

-

U.S. Environmental Protection Agency. Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-. [Link]

Sources

- 1. Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide | C11H22N2O | CID 100241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structural characteristics, nomenclature, a detailed synthesis protocol, and its significant applications, with a focus on its role as a precursor to valuable oxidizing agents.

Introduction and Significance

This compound, often referred to as 4-acetamido-2,2,6,6-tetramethylpiperidine, is a derivative of 2,2,6,6-tetramethylpiperidine. Its molecular structure, featuring a sterically hindered piperidine ring, is fundamental to its chemical properties and applications. The primary significance of this compound lies in its role as a precursor to the stable nitroxyl radical, 4-acetamido-TEMPO (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl), and the corresponding oxoammonium salt, Bobbitt's salt.[1][2] These reagents are highly valued in organic synthesis for their selective and mild oxidizing capabilities, offering a metal-free and environmentally conscious alternative to traditional heavy metal-based oxidants.[1][2] Understanding the synthesis and properties of the parent acetamide is therefore crucial for any researcher intending to utilize these advanced oxidation technologies.

Chemical Structure and Nomenclature

A precise understanding of the molecular architecture is paramount in predicting and interpreting chemical behavior. This section details the structural features and formal naming conventions for this compound.

IUPAC Name and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[3][4]

In literature and commercial catalogs, it is also known by several synonyms, including:

Chemical Structure

The chemical structure consists of a central piperidine ring substituted at the 4-position with an acetamido group. A key feature is the presence of four methyl groups on the carbon atoms adjacent to the nitrogen atom (positions 2 and 6). This steric hindrance is a defining characteristic of the 2,2,6,6-tetramethylpiperidine scaffold and plays a crucial role in the stability and reactivity of its derivatives.

Below is a 2D representation of the molecular structure:

Figure 1. 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and identifying information for this compound. This data is essential for its identification, purification, and safe handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O | [3][4] |

| Molecular Weight | 198.31 g/mol | [3][4] |

| CAS Number | 40908-37-0 | [3][4] |

| Appearance | Light yellow to brown powder or crystalline solid | |

| Melting Point | 102-104 °C | [5] |

| Boiling Point | 161-163 °C at 7 mmHg | [5] |

| SMILES | CC(=O)NC1CC(NC(C1)(C)C)(C)C | [3] |

| InChIKey | HVXYQAREJSKQNE-UHFFFAOYSA-N | [3] |

Synthesis Protocol: Acetylation of 4-Amino-2,2,6,6-tetramethylpiperidine

The most direct and common synthesis of this compound involves the acetylation of 4-amino-2,2,6,6-tetramethylpiperidine. This straightforward nucleophilic acyl substitution reaction is efficient and can be performed on a large scale.[1][2]

Rationale of the Synthetic Approach

The primary amine of 4-amino-2,2,6,6-tetramethylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The use of a base is often recommended to neutralize the acidic byproduct of the reaction (acetic acid or hydrochloric acid), driving the equilibrium towards the product. The steric hindrance around the piperidine nitrogen is not a significant factor in this reaction as the amine at the 4-position is readily accessible.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

-

4-Amino-2,2,6,6-tetramethylpiperidine

-

Acetic anhydride

-

Triethylamine

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

-

Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2,2,6,6-tetramethylpiperidine (1 equivalent) in dichloromethane. Add triethylamine (1.1 equivalents) to the solution.

-

Expertise & Experience: Dichloromethane is a good solvent for the starting material and product, and it is relatively unreactive. Triethylamine acts as a base to scavenge the acetic acid byproduct, preventing protonation of the starting amine and driving the reaction to completion.

-

-

Addition of Acetylating Agent: Cool the flask in an ice bath to 0 °C. Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.

-

Trustworthiness: The dropwise addition at low temperature is a crucial safety and quality control measure to manage the exothermic nature of the acylation reaction and prevent the formation of side products.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

-

Expertise & Experience: The water wash removes excess triethylamine hydrochloride and unreacted acetic anhydride. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a mixture of hexane and ethyl acetate to yield pure this compound as a crystalline solid.

-

Trustworthiness: Recrystallization is an effective method for purifying solid organic compounds, ensuring a high-purity final product suitable for subsequent synthetic steps.

-

Applications in Organic Synthesis

The primary application of this compound is as a precursor to 4-acetamido-TEMPO and its corresponding oxoammonium salt. These reagents are instrumental in a variety of oxidation reactions.

Precursor to 4-Acetamido-TEMPO

Oxidation of the secondary amine in the piperidine ring of this compound yields 4-acetamido-TEMPO, a stable nitroxyl radical. This transformation is typically achieved using reagents such as hydrogen peroxide with a sodium tungstate catalyst. 4-Acetamido-TEMPO can be used as a catalyst in oxidation reactions, for instance, in the regioselective oxidation of curdlan. It participates in catalytic cycles for the oxidation of alcohols to aldehydes and ketones.[1][2]

Precursor to Bobbitt's Salt

Further oxidation of 4-acetamido-TEMPO generates 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, commonly known as Bobbitt's salt.[1][2] This salt is a powerful, yet selective, stoichiometric oxidizing agent. It is particularly effective for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones under mild conditions.[1][2] An advantage of this "green" oxidant is that it is metal-free, and the spent reagent can often be recovered and regenerated.[1][2]

Structure-Function Relationship

Caption: The relationship between the structural features of this compound and its function as a precursor to oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the strategic importance of its derivatives, 4-acetamido-TEMPO and Bobbitt's salt, make it a cornerstone in the development of modern, environmentally benign oxidation methods. The sterically hindered piperidine framework is key to the stability and efficacy of these reagents. This guide provides the foundational knowledge for the synthesis, understanding, and application of this important compound, empowering researchers to leverage its potential in their synthetic endeavors.

References

-

PubChem. (n.d.). N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link][3]

-

U.S. Environmental Protection Agency. (2023). Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-. Substance Registry Services. Retrieved from [Link][4]

-

Nabyl, M., et al. (2013). Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. Nature Protocols, 8(4), 758-766.[1]

-

Molbase. (n.d.). N-(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-Acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. Retrieved from [Link][2]

-

ChemWhat. (n.d.). 4-ACETAMIDO-2,2,6,6-TETRAMETHYLPIPERIDINE CAS#: 40908-37-0. Retrieved from [Link][5]

-

PubChem. (n.d.). N,N'-Bis-(2,2,6,6-tetramethylpiperid-4-yl)phthalamide. National Center for Biotechnology Information. Retrieved from [Link]

- Synthesis of N-(2,2,6,6-tetramethyl-4-piperidinyl)tetrachlorophthalamic acid. (n.d.). World Intellectual Property Organization.

-

Patsnap. (n.d.). 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method. Retrieved from [Link]

-

Reddit. (2019). Just under 200g of 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl, also know as ACT. Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). ESI (Final)-Nit-2. Retrieved from [Link]

Sources

- 1. Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide | C11H22N2O | CID 100241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. chemwhat.com [chemwhat.com]

An In-Depth Technical Guide to N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide

This guide provides a comprehensive technical overview of N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide, a versatile chemical compound with significant applications in research and development. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular and Physical Properties

This compound, also known as 4-Acetamido-2,2,6,6-tetramethylpiperidine, is a derivative of piperidine.[1][2] Its fundamental molecular and physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O | [1][3] |

| Molecular Weight | 198.31 g/mol | [1][3] |

| CAS Number | 40908-37-0 | [1][3] |

| Appearance | White solid | |

| Melting Point | 102-104 °C | [4] |

| Boiling Point | 161-163 °C at 7 mmHg | [4] |

| Density | 0.96 g/cm³ | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound and its derivatives is a well-established process. A common and efficient method involves the acetylation of 4-amino-2,2,6,6-tetramethylpiperidine.[2] This starting material is commercially available, making the synthesis cost-effective for in-house preparation.[2]

Synthetic Workflow

The synthesis can be conceptualized in the following workflow:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

A representative protocol for the synthesis is as follows:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-amino-2,2,6,6-tetramethylpiperidine (1 equivalent) in a suitable solvent, such as dichloromethane or acetic anhydride itself.[5]

-

Acetylation: Add acetic anhydride (1.1 equivalents) dropwise to the solution while maintaining a controlled temperature, typically with an ice bath to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is typically quenched with water or a mild base to neutralize any excess acetic anhydride and acetic acid. The product can then be extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

The choice of acetic anhydride as the acetylating agent is driven by its high reactivity and the straightforward nature of the subsequent workup. The use of a slight excess ensures the complete conversion of the starting amine.

Applications in Research and Drug Development

The unique structural features of the tetramethylpiperidine moiety impart valuable properties to its derivatives, making them useful in various scientific domains.

Role as a Building Block in Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including nitroxyl radicals like 4-Acetamido-TEMPO.[2][6] These stable radicals are widely used as catalysts and stoichiometric oxidants in organic synthesis.[2][6] For instance, they are employed in the mild and selective oxidation of alcohols to aldehydes and ketones.[6]

Potential Pharmacological Activity

The acetamide and piperidine scaffolds are prevalent in many biologically active compounds.[7][8] Derivatives of this compound have been investigated for a range of pharmacological activities. For example, analogues have been explored as potential treatments for neuropathic pain, inflammatory conditions, and as urease inhibitors.[7][9][10] The tetramethylpiperidine group can influence the pharmacokinetic properties of a drug candidate, such as its lipophilicity and metabolic stability.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound and its derivatives.

Hazard Identification

This compound may cause skin, eye, and respiratory irritation.[11] It is harmful if swallowed.[11][12] It is essential to handle this chemical in a well-ventilated area, preferably under a fume hood.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat should be worn.[13]

-

Respiratory Protection: If dust is generated, a respirator is required.

Storage and Disposal

Store the compound in a tightly closed container in a dry and well-ventilated place.[12] It is sensitive to moisture. Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable compound with a straightforward synthesis and important applications as a synthetic intermediate and a scaffold for pharmacologically active molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in a research and development setting.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 100241, N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide. [Link]

-

U.S. Environmental Protection Agency. Substance Details for Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-. [Link]

-

Nabyl Merbouh, James M. Bobbitt, Christian Brückner. Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. PubMed, 2013. [Link]

-

Molbase. N-(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE. [Link]

-

ResearchGate. Synthesis of 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-Acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. [Link]

-

ChemWhat. 4-ACETAMIDO-2,2,6,6-TETRAMETHYLPIPERIDINE. [Link]

-

Mol-Instincts. Synthesis of N-(2,2,6,6-tetramethyl-4-piperidinyl)tetrachlorophthalamic acid. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet for Acetamide. [Link]

-

Patsnap. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method. [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

-

National Center for Biotechnology Information. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PubMed Central, 2023. [Link]

-

M. Deciga-Campos, et al. Pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a novel analogue of lidocaine. PubMed, 2016. [Link]

-

David Ugwu, et al. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate, 2015. [Link]

-

H. J. Lee, et al. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed, 2021. [Link]

Sources

- 1. N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide | C11H22N2O | CID 100241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a novel analogue of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.at [fishersci.at]

"N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide" CAS number and other identifiers

An In-Depth Technical Guide to N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide

Abstract

This compound, a key chemical intermediate, holds a significant position in synthetic chemistry, particularly in the development of specialized reagents and functional molecules. This guide provides a comprehensive overview of its core identifiers, physicochemical properties, synthesis, and critical applications. With a primary role as the precursor to 4-Acetamido-TEMPO (4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl), a highly selective and metal-free oxidizing catalyst, this compound is integral to modern green chemistry initiatives.[1][2] This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed protocols and expert insights into its practical utility and handling.

Chemical Identity and Core Identifiers

Precise identification is critical for regulatory compliance, safety, and experimental reproducibility. This compound is cataloged under several identifiers across major chemical databases.

| Identifier | Value | Source |

| CAS Number | 40908-37-0 | PubChem[3], US EPA[4] |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₁₁H₂₂N₂O | PubChem[3], ChemWhat[5] |

| Synonyms | 4-Acetamido-2,2,6,6-tetramethylpiperidine; NSC 270075 | PubChem[3], ChemWhat[5] |

| EC Number | 255-137-0 | PubChem[3] |

| InChIKey | HVXYQAREJSKQNE-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | CC(=O)NC1CC(NC(C1)(C)C)(C)C | PubChem[3] |

Physicochemical and Spectroscopic Properties

The compound's physical and chemical characteristics dictate its handling, storage, and application parameters. It is a stable solid under standard conditions.

| Property | Value | Source |

| Molecular Weight | 198.31 g/mol | PubChem[3], US EPA[4] |

| Appearance | White to off-white solid/crystal | |

| Melting Point | 102-104 °C | ChemWhat[5] |

| Boiling Point | 161-163 °C at 7 mmHg | ChemWhat[5] |

| Solubility | Soluble in various organic solvents. Data on aqueous solubility is limited. | |

| Density | 0.96 g/cm³ | ChemWhat[5] |

| Flash Point | 121 °C | ChemWhat[5] |

Synthesis and Mechanistic Insights

The primary industrial and laboratory synthesis of this compound involves the acetylation of 4-amino-2,2,6,6-tetramethylpiperidine. This reaction is straightforward, high-yielding, and serves as a foundational step for producing more complex derivatives.[1][2]

General Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of the tetramethylpiperidine ring attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related derivatives and represents a reliable method for laboratory-scale production.[1][6]

Materials:

-

4-amino-2,2,6,6-tetramethylpiperidine (1 equivalent)

-

Acetic anhydride (1.5 - 2 equivalents)

-

An appropriate solvent (e.g., dichloromethane or ethyl acetate), or neat conditions

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction flask, magnetic stirrer, and reflux condenser (if heating)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-amino-2,2,6,6-tetramethylpiperidine in the chosen solvent or use it neat.

-

Addition of Reagent: Slowly add acetic anhydride to the solution/neat amine with stirring. The reaction is often exothermic; cooling in an ice bath may be necessary to maintain control.

-

Reaction Progression: Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates the complete consumption of the starting amine. Gentle heating can be applied to accelerate the reaction if necessary.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess acetic anhydride by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is basic (pH > 8).

-

If a solvent was used, transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional solvent (2x).

-

If performed neat, extract the product into a suitable organic solvent like ethyl acetate.

-

-

Purification:

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Isolation: The resulting residue, which is often a solid, is the crude this compound. It can be further purified by recrystallization (e.g., from hexane/ethyl acetate) to yield a high-purity product.[6]

Causality and Justification: Acetic anhydride is chosen for its high reactivity and for serving as both the acetylating agent and a solvent in neat conditions. The basic workup with sodium bicarbonate is crucial to neutralize the acetic acid byproduct and quench any remaining acetic anhydride, facilitating product isolation.

Key Applications in Research and Drug Development

The utility of this compound is almost exclusively as a chemical intermediate. Its structure, featuring a sterically hindered piperidine ring, makes it a valuable building block.

Precursor to 4-Acetamido-TEMPO

The most prominent application is its role as the direct precursor to 4-Acetamido-TEMPO, a stable nitroxyl radical.[1][7] This derivative is a highly efficient and selective catalyst for the oxidation of alcohols to aldehydes and ketones, often used in "green" chemistry protocols because it avoids heavy metals.[1][2]

Caption: Conversion to 4-Acetamido-TEMPO and its primary application.

The synthesis of 4-Acetamido-TEMPO from this compound is typically achieved through oxidation of the secondary amine on the piperidine ring.[1] The resulting catalyst is favored in complex molecule synthesis, including in pharmaceutical development, where mild and selective reaction conditions are paramount.

Building Block for Hindered Amine Light Stabilizers (HALS)

The 2,2,6,6-tetramethylpiperidine moiety is the core functional group in Hindered Amine Light Stabilizers (HALS). While this specific acetamide derivative is not a HALS itself, it serves as a synthetic intermediate for more complex HALS structures used to protect polymers from UV degradation.

Role in Medicinal Chemistry

While not a therapeutic agent itself, the tetramethylpiperidine scaffold appears in various biologically active molecules. The acetamide derivative provides a functional handle for further chemical modification, allowing for its incorporation into larger molecules during drug discovery campaigns. Its derivatives have been investigated in various contexts, including as analogues of existing drugs like lidocaine.[8] The acetamide group itself is a common feature in many pharmaceuticals, valued for its metabolic stability and hydrogen bonding capabilities.[9]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant.

-

Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[10][11]

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[12]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a pivotal, non-commercialized intermediate whose value is defined by its derivatives. Its straightforward synthesis and the unique properties of its sterically hindered amine scaffold make it an indispensable building block for creating advanced materials and catalysts. For researchers in synthetic organic chemistry and drug development, a thorough understanding of this compound's properties and reaction pathways, particularly its conversion to 4-Acetamido-TEMPO, is essential for leveraging modern, efficient, and environmentally conscious chemical methodologies.

References

-

PubChem. N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide. [Link]

-

U.S. Environmental Protection Agency (EPA). Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-. [Link]

-

Molbase. N-(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE. [Link]

-

ChemWhat. 4-ACETAMIDO-2,2,6,6-TETRAMETHYLPIPERIDINE CAS#: 40908-37-0. [Link]

-

National Center for Biotechnology Information. Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. [Link]

-

PubChem. N,N'-Bis-(2,2,6,6-tetramethylpiperid-4-yl)phthalamide. [Link]

-

PubChem. Formamide, N,N'-1,6-hexanediylbis(N-(2,2,6,6-tetramethyl-4-piperidinyl)-. [Link]

-

ResearchGate. Synthesis of 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-Acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. [Link]

-

Mol-Instincts. Synthesis of N-(2,2,6,6-tetramethyl-4-piperidinyl)tetrachlorophthalamic acid. [Link]

-

Reddit. Just under 200g of 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl... [Link]

-

Patsnap. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method. [Link]

-

The Royal Society of Chemistry. ESI (Final)-Nit-2. [Link]

-

PubChem. N-Methylacetamide. [Link]

- Google Patents.

-

Wikipedia. Dimethylacetamide. [Link]

-

PubChem. Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, (R)-(-)-. [Link]

-

PubChem. N,N-Diethylacetamide. [Link]

-

National Center for Biotechnology Information. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. [Link]

-

National Center for Biotechnology Information. Pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a novel analogue of lidocaine. [Link]

-

National Center for Biotechnology Information. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. [Link]

Sources

- 1. Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide | C11H22N2O | CID 100241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Acetamino-TEMPO purum, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a novel analogue of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. archpdfs.lps.org [archpdfs.lps.org]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide

Introduction

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide is a key organic molecule belonging to the class of compounds known as Hindered Amine Light Stabilizers (HALS). These compounds are crucial additives in polymeric materials, protecting them from degradation induced by exposure to ultraviolet radiation by scavenging free radicals.[1] The efficacy and application of this compound in various formulations are intrinsically linked to its solubility profile in different solvent systems. A comprehensive understanding of its solubility is paramount for researchers, scientists, and drug development professionals to optimize formulation, ensure homogeneity, and predict bioavailability in potential life science applications.

This technical guide provides a deep dive into the solubility of this compound, amalgamating theoretical predictions based on its physicochemical properties with established experimental protocols for solubility determination. While specific experimental solubility data for this compound is not extensively available in published literature, this guide offers a robust framework for its evaluation.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure and the resulting physicochemical properties. For this compound, we can predict its solubility behavior by examining its key molecular descriptors.

| Property | Predicted/Estimated Value | Significance for Solubility |

| Molecular Weight | 198.31 g/mol | A relatively low molecular weight generally favors higher solubility. |

| XLogP3 | 0.9 | This value suggests a balanced hydrophilic-lipophilic character, indicating potential solubility in both polar and non-polar organic solvents, with limited but present aqueous solubility. |

| Estimated pKa | ~9-10 | The piperidine nitrogen is basic. The parent amine, 2,2,6,6-tetramethylpiperidine, has a pKa of approximately 11.07.[2][3][4] The electron-withdrawing effect of the N-acetyl group in N-acetylpiperidine drastically reduces its basicity to a predicted pKa of -0.41.[1][5] Therefore, the pKa of the secondary amine in the target molecule is expected to be lower than the parent piperidine but still significantly basic. This basicity will lead to a pH-dependent aqueous solubility, with higher solubility at lower pH due to the formation of the protonated, more polar species. |

| Hydrogen Bond Donors | 1 | The amide N-H group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 | The amide carbonyl oxygen and the piperidine nitrogen can act as hydrogen bond acceptors. |

Based on these properties, this compound is anticipated to exhibit good solubility in a range of organic solvents, particularly those with moderate polarity. Its balanced LogP value and hydrogen bonding capabilities suggest miscibility with alcohols, ketones, and chlorinated solvents. Water solubility is expected to be limited but will increase in acidic conditions.

As a monomeric Hindered Amine Light Stabilizer (HALS), it is expected to share solubility characteristics with other compounds in its class, which are generally known for their excellent solubility in organic solvents.[6]

Comparative Solubility Data of a Structurally Similar HALS

To provide a more concrete reference for the expected solubility of this compound, the following table presents the solubility data for Tinuvin 770, a widely used low molecular weight HALS with a similar tetramethylpiperidine core structure.

Solubility of Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate) at 20°C [2][3][7]

| Solvent | Solubility (% w/w) |

| Acetone | 19 |

| Chloroform | 45 |

| Ethyl Acetate | 24 |

| n-Hexane | 5 |

| Methanol | 38 |

| Methylene Chloride | 56 |

| Water | < 0.01 |

This data for Tinuvin 770 reinforces the prediction that this compound will be readily soluble in common organic solvents and poorly soluble in water at neutral pH.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, empirical determination is essential. The two primary methods for assessing solubility are the kinetic and thermodynamic approaches.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock solution (typically in DMSO) into an aqueous buffer. This high-throughput method is valuable for early-stage drug discovery to quickly assess a compound's dissolution behavior.

Caption: Workflow for Kinetic Solubility Determination.

-

Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Preparation of Aqueous Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Assay Plate Preparation: In a 96-well microtiter plate, add 4.9 µL of the aqueous buffer to each well.

-

Compound Addition: Add 0.1 µL of the 20 mM stock solution to the wells, resulting in a final compound concentration of 400 µM and a final DMSO concentration of 2%.

-

Incubation: Seal the plate and shake it at room temperature (approximately 25°C) for 2 hours to allow for precipitation to reach a steady state.

-

Separation: Separate the precipitated compound from the soluble fraction. This can be achieved by:

-

Filtration: Using a filter plate (e.g., 0.45 µm pore size).

-

Centrifugation: Centrifuging the plate at high speed (e.g., 4000 rpm for 10 minutes) and carefully collecting the supernatant.

-

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method such as:

-

UV-Vis Spectroscopy: Measure the absorbance at the compound's λmax and determine the concentration using a pre-established calibration curve.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Provides higher sensitivity and selectivity, especially for compounds with low UV absorbance.

-

Nephelometry: Measures the amount of light scattered by undissolved particles, providing an indirect measure of solubility.

-

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This method provides the true solubility of a compound and is crucial for formulation development and biopharmaceutical classification.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed vial or flask. The excess solid ensures that equilibrium with the dissolved state is achieved.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility.

-

Centrifugation: Centrifuge the sample at a high speed and carefully collect the supernatant.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) that does not adsorb the compound.

-

-

Quantification: Dilute the saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a calibration curve prepared with known concentrations of the compound.

Conclusion

While direct experimental data on the solubility of this compound is sparse, a comprehensive analysis of its physicochemical properties and comparison with structurally related compounds provide a strong predictive framework. The compound is expected to be readily soluble in a variety of organic solvents and exhibit pH-dependent solubility in aqueous media. The detailed experimental protocols provided in this guide offer a clear path for researchers to empirically determine the kinetic and thermodynamic solubility of this important hindered amine light stabilizer, thereby facilitating its effective application in research and development.

References

-

Hunan Chemical BV. (n.d.). UV-Light-Stabilizer-770.pdf. Retrieved from [Link]

-

Baoxu Chemical. (n.d.). BX UV 770 Light Stabilizer, HALS 770, 52829-07-9. Retrieved from [Link]

-

3V Sigma USA. (n.d.). Hindered Amine Light Stabilizers (HALS). Retrieved from [Link]

-

BASF. (2011, May). Tinuvin® 770. Retrieved from [Link]

-

Scribd. (2019, October 22). Tinuvin 770 DF October 2019 R4 IC PP. Retrieved from [Link]

-

BASF. (2010, November). Tinuvin® 770. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of 4-acetamido-2,2,6,6-tetramethylpiperidine-based oxidants. Retrieved from [Link]

-

PubMed. (n.d.). Quantitative Analysis of Hindered Amine Light Stabilizers by CZE With UV Detection and Quadrupole TOF Mass Spectrometric Detection. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-ACETAMIDO-2,2,6,6-TETRAMETHYLPIPERIDINE CAS#: 40908-37-0. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). New Breakthroughs in Hindered Amine Light Stabilizer Performance. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetylpiperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-Acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. Retrieved from [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

YouTube. (2025, June 19). What Are Hindered Amine Light Stabilizers (HALS)? - Chemistry For Everyone. Retrieved from [Link]

Sources

Spectroscopic Unveiling of N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, a key building block in the synthesis of hindered amine light stabilizers (HALS) and various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the resulting spectra are explained to provide a comprehensive understanding of the molecule's structural features.

Introduction

This compound, with a molecular formula of C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol , is a derivative of the sterically hindered amine, 2,2,6,6-tetramethylpiperidine.[1] Its unique structural characteristics, particularly the bulky tetramethylpiperidine moiety, impart specific spectroscopic signatures. A thorough understanding of its NMR, IR, and MS data is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate to its spectroscopic data. The molecule consists of a tetramethylpiperidine ring, an acetamide group attached at the 4-position, and a secondary amine within the piperidine ring. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 1-2 seconds.

-

Data Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | m | 1H | CH-N (piperidine ring) |

| ~1.9 | s | 3H | CH₃ (acetamide) |

| ~1.8 | m | 2H | CH₂ (piperidine ring, axial) |

| ~1.2 | m | 2H | CH₂ (piperidine ring, equatorial) |

| ~1.1 | s | 12H | 4 x CH₃ (tetramethyl) |

| Variable | br s | 1H | NH (piperidine) |

| Variable | br s | 1H | NH (amide) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The four methyl groups on the piperidine ring are equivalent and thus appear as a single, intense singlet. The protons on the piperidine ring carbons (CH and CH₂) will exhibit more complex splitting patterns (multiplets) due to coupling with each other. The acetamide methyl group gives a sharp singlet. The NH protons are often broad and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Similar to ¹H NMR, the instrument is locked and shimmed.

-

Data Acquisition:

-

A standard proton-decoupled ¹³C NMR experiment is performed.

-

The spectral width should be set to encompass the typical range for organic molecules (e.g., 0-200 ppm).

-

A significantly larger number of scans (e.g., 128 or more) is necessary to obtain a good signal-to-noise ratio.

-

A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

-

Data Interpretation

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (amide) |

| ~50 | C (quaternary, piperidine ring) |

| ~48 | CH (piperidine ring) |

| ~45 | CH₂ (piperidine ring) |

| ~32 | CH₃ (tetramethyl) |

| ~24 | CH₃ (acetamide) |

Note: Chemical shifts are approximate and can vary depending on the solvent.

The carbonyl carbon of the amide group will appear downfield, typically around 170 ppm. The quaternary carbons of the tetramethyl groups will be observed around 50 ppm. The remaining carbons of the piperidine ring and the acetamide methyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition (Solid Sample)

-

Sample Preparation (Thin Film Method):

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

A background spectrum of the clean, empty salt plate should be run and subtracted from the sample spectrum.

-

Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, broad | N-H stretching (amide and secondary amine) |

| 2970-2850 | Strong | C-H stretching (alkane) |

| ~1640 | Strong | C=O stretching (amide I band) |

| ~1550 | Medium | N-H bending (amide II band) |

| ~1460 | Medium | C-H bending (CH₂ and CH₃) |

The presence of a strong absorption around 1640 cm⁻¹ is indicative of the amide carbonyl group. The broad band around 3300 cm⁻¹ corresponds to the N-H stretching vibrations of both the secondary amine in the piperidine ring and the secondary amide. The strong absorptions in the 2850-2970 cm⁻¹ region are due to the C-H stretching of the numerous methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC), as it is a volatile compound.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[4][5][6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Data Interpretation

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) and several fragment ion peaks.

Predicted Fragmentation Pathway

Caption: Predicted electron ionization fragmentation pathway for this compound.

-

Molecular Ion ([M]⁺): The molecular ion peak should be observed at an m/z of 198, corresponding to the molecular weight of the compound.

-

[M - 15]⁺: A peak at m/z 183 is expected due to the loss of a methyl radical (•CH₃) from one of the gem-dimethyl groups, a common fragmentation for tetramethylpiperidine derivatives.

-

[M - 43]⁺: Loss of a propyl radical (•C₃H₇) can lead to a fragment at m/z 155.

-

m/z 126: A significant peak is often observed at m/z 126, which can be attributed to the cleavage of the amide bond and subsequent rearrangement, resulting in the [C₈H₁₆N]⁺ ion.

-

m/z 84: Further fragmentation can lead to smaller ions, such as the one at m/z 84.

The fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its identity by comparing it to library spectra.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural characterization. The ¹H and ¹³C NMR spectra reveal the complete carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint. This in-depth guide, by combining theoretical interpretation with practical experimental considerations, serves as a valuable resource for scientists and researchers working with this important chemical compound.

References

- Feist, B. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.

-

University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

- Sparkman, O. D., & Penton, Z. (2019).

- de Hoffmann, E., & Stroobant, V. (2007).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Substance Details for Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Electron Ionization. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-. Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide, also known as 4-Acetamido-2,2,6,6-tetramethylpiperidine, is a pivotal chemical intermediate. While not an end-product in itself, its unique sterically hindered amine structure makes it a valuable precursor in the synthesis of specialized reagents, most notably in the field of oxidation chemistry. This guide provides an in-depth analysis of its commercial availability, offers critical insights into its physicochemical properties, and details its synthetic relationship to widely used catalytic oxidants. We will explore the practical considerations for sourcing this compound versus its parent amine and provide a validated workflow for its conversion to more advanced reagents, empowering researchers to make informed decisions for their laboratory and development needs.

Core Compound Identification and Properties